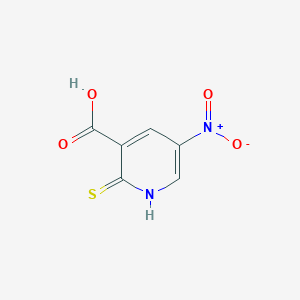
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) is not fully understood. However, it has been suggested that it may act by modulating the activity of the neurotransmitter GABA in the brain. This modulation may lead to the anxiolytic and antidepressant effects observed in scientific research.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to decrease the levels of certain stress hormones, such as corticosterone.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in various scientific research applications. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1). One direction is to further study its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. Another direction is to study its potential use in the treatment of anxiety and depression. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) is a chemical compound that has shown promising results in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its potential use in various scientific research applications.
Méthodes De Synthèse
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) can be synthesized using various methods. One of the methods involves the reaction of 3-(pentyloxy)phenylboronic acid, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethanol, and ethanedioic acid in the presence of a palladium catalyst. The reaction leads to the formation of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1).
Applications De Recherche Scientifique
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) has been studied for its potential use in various scientific research applications. One of the applications is in the field of neuroscience, where it has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease.
Propriétés
Numéro CAS |
143503-32-6 |
|---|---|
Nom du produit |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) |
Formule moléculaire |
C24H38N2O8 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-8-15-27-20-11-9-10-19(16-20)23-22(25)28-21(18-26-14-4-2)17-24-12-6-7-13-24;3-1(4)2(5)6/h9-11,16,21H,3-8,12-15,17-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
Clé InChI |
JCSMEDMCZYEBKT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Synonymes |
oxalic acid, (1-propoxy-3-pyrrolidin-1-yl-propan-2-yl) N-(3-pentoxyphe nyl)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



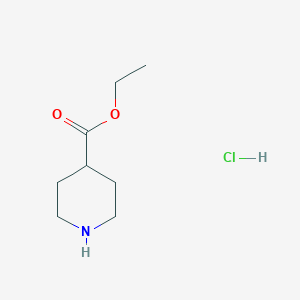

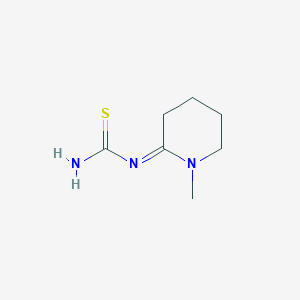


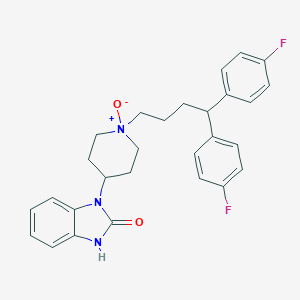
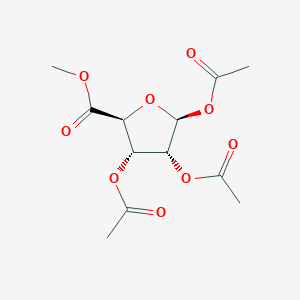
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
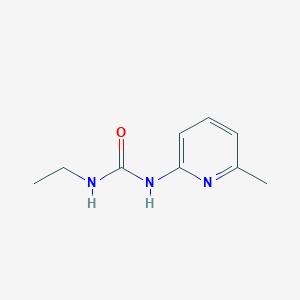


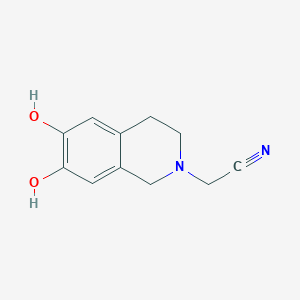
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
